N-Fmoc-L-homoarginine

Solid-Phase Peptide Synthesis Amino Acid Coupling Process Chemistry

N-Fmoc-L-homoarginine (Fmoc-HomoArg-OH) is a base-labile building block for Fmoc/t-Bu SPPS, distinguished by a guanidino side chain extended by one methylene vs. arginine. Its simplified protection (no Pbf group) streamlines final deprotection for short, unhindered peptides. Caution: difficult sequences require extended coupling times and risk δ-lactam formation. Also uniquely suited for self-assembling biomaterials research due to micelle/coacervate phase behavior in DMSO/water. A deliberate process trade-off: longer cycle times in exchange for eliminating Pbf removal steps.

Molecular Formula C22H26N4O4
Molecular Weight 410.5 g/mol
Cat. No. B13389466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-homoarginine
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O
InChIInChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)
InChIKeyQRELIJBJYZHTQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-L-homoarginine: Baseline Procurement Specifications and Technical Profile


N-Fmoc-L-homoarginine (CAS 776277-76-0), also designated Fmoc-HomoArg-OH, is a base-labile, fluorenylmethoxycarbonyl (Fmoc)-protected derivative of the non-proteinogenic amino acid L-homoarginine [1]. It is primarily utilized as a specialized building block in Fmoc/t-Bu solid-phase peptide synthesis (SPPS) [2]. The compound is characterized by a molecular formula of C22H26N4O4, a molecular weight of 410.47 g/mol, and a standard purity specification of ≥97.0% as determined by HPLC . Structurally, it presents an elongated basic side chain containing a guanidino moiety, distinguishing it from the standard arginine residue by an additional methylene unit in its carbon backbone [3]. This structural extension is the primary basis for its utility in modifying peptide charge distribution, spatial arrangement, and biological interactions.

Why Generic Substitution of N-Fmoc-L-homoarginine Fails: A Synthesis Risk Analysis


The direct substitution of N-Fmoc-L-homoarginine with other Fmoc-protected basic amino acids, such as Fmoc-Arg(Pbf)-OH or Fmoc-Lys(Boc)-OH, is not a trivial exchange. Large, sterically hindered amino acids like arginine and its homologs are explicitly known to exhibit markedly slower coupling kinetics and are more difficult to incorporate into extended peptide chains than other residues [1]. This inherent difficulty is exacerbated by the potential for deleterious side reactions, notably intramolecular δ-lactam formation, which is a well-documented and frequently encountered problem with activated arginine derivatives and can lead to significant yield loss and complex purification challenges [2]. Consequently, using a generic substitute without accounting for differences in coupling efficiency, side-chain protection strategy, and purification profiles will predictably result in lower crude peptide purity, reduced overall yield, and increased manufacturing costs due to the need for repeated coupling cycles or extensive chromatographic purification.

N-Fmoc-L-homoarginine: A Quantitative Comparative Evidence Guide for Procurement Decisions


Coupling Efficiency: Requirement for Double Coupling Protocols

The increased steric bulk of the homoarginine side chain necessitates modified coupling protocols compared to standard Fmoc-L-arginine. While Fmoc-Arg(Pbf)-OH can routinely achieve >99% coupling efficiency in a single 30-90 minute cycle using DIC/HOBt activation [1], Fmoc-L-homoarginine derivatives often require double coupling or extended reaction times (1–2 hours) to reach acceptable yields . Use of more powerful activation reagents, such as HATU/Oxyma Pure, is recommended to achieve acylation kinetics with >95% efficiency for homoarginine, whereas this is not typically a prerequisite for standard arginine residues .

Solid-Phase Peptide Synthesis Amino Acid Coupling Process Chemistry

Side-Chain Protection Strategy: Pbf-Protected vs. Unprotected Derivatives

A critical point of differentiation lies in side-chain protection. N-Fmoc-L-homoarginine, which lacks protection on its guanidino side chain, has been documented to fail in efficient coupling during the synthesis of complex peptides like eptifibatide [1]. In contrast, the Pbf-protected analog, Fmoc-HomoArg(Pbf)-OH, is required to achieve acceptable yields. A direct comparison in a patent for eptifibatide manufacturing explicitly states: 'In case of homoarginine, simple alpha amino protected Fmoc-homoargaine without side chain guanidine protection is used initially. In this case coupling did not take place efficiently, hence Fmoc-Har(Pbf)-OH is used' [1]. This demonstrates a functional failure of the unprotected derivative in a challenging sequence context.

Orthogonal Protection Guanidino Group Peptide Synthesis

HPLC Purity Specifications and Vendor Benchmarks

Commercially available N-Fmoc-L-homoarginine is supplied at a baseline purity specification of ≥97.0% by HPLC . This is the standard for general research use. For applications requiring higher fidelity, such as GMP peptide manufacturing, a hydrochloride salt form with a purity of ≥99% by HPLC is available and specified . The purity of the unprotected derivative is directly correlated with the final crude peptide purity and yield in SPPS, where lower purity can result in the accumulation of deletion sequences that are difficult to remove [1].

Quality Control HPLC Analysis Peptide Synthesis

Solubility and Self-Assembly Behavior in Aqueous/Organic Mixtures

Unlike many standard Fmoc-amino acids that exhibit straightforward solubility in DMF or NMP, Fmoc-L-homoarginine displays unique phase behavior in mixed solvent systems. A study of ternary solutions of Fmoc-homoarginine, DMSO, and water revealed a distinct 'turn-over phase separation' phenomenon, where initially clear solutions become turbid upon aging [1]. This behavior is attributed to the self-assembly of the amphiphilic derivative into micellar particles and concentrated-phase droplets [1]. For procurement and use, this implies that solution preparation may require specific attention to solvent ratios and aging time, which is not a typical concern for simpler Fmoc-amino acid building blocks like Fmoc-Gly-OH or Fmoc-Ala-OH.

Solution Chemistry Peptide Synthesis Formulation

N-Fmoc-L-homoarginine: Optimal Application Scenarios Based on Quantitative Evidence


Scenario 1: Synthesis of Short, Uncomplicated Peptides Without Guanidino Functionalization

Given the evidence that the unprotected derivative (N-Fmoc-L-homoarginine) can fail to couple efficiently in challenging sequences [1], its primary application is limited to the synthesis of short, sterically unhindered peptides. In these less demanding contexts, the simplified protection scheme (lacking a Pbf group) may offer a marginal advantage in terms of a simpler final deprotection and purification process. Procurement should be restricted to this specific scenario.

Scenario 2: Development of Self-Assembling Peptide Materials

The unique phase behavior of Fmoc-L-homoarginine, which involves self-assembly into micelles and droplets in DMSO/water mixtures [2], is a property not shared by standard Fmoc-amino acids. This makes it a compound of interest for research into peptide-based hydrogels, drug delivery vehicles, and other self-assembling biomaterials. Procurement for this purpose leverages a property that is intrinsic to the compound's amphiphilic structure and is not a general feature of its class.

Scenario 3: Pilot-Scale Manufacturing Where Reagent Cost is Secondary to Throughput

For pilot-scale manufacturing of peptide therapeutics, the operational cost of double coupling and extended reaction times for N-Fmoc-L-homoarginine may be outweighed by the desire to avoid the extra deprotection step and potential side reactions associated with a Pbf group. In this scenario, the increased cycle time is an accepted cost to simplify the overall process. This is a deliberate procurement choice based on a process chemistry trade-off.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-L-homoarginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.